molecular formula C4H8ClN3 B2845277 N-Methyl-1H-imidazol-2-amine hydrochloride CAS No. 1803581-76-1

N-Methyl-1H-imidazol-2-amine hydrochloride

Cat. No.: B2845277
CAS No.: 1803581-76-1
M. Wt: 133.58
InChI Key: LTNQBWDBTRVJSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Imidazole (B134444) Core in Advanced Organic and Heterocyclic Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. fiveable.metsijournals.com This structural motif is not merely a synthetic curiosity but a cornerstone in both biological systems and synthetic chemistry. nbinno.comlongdom.org Its significance stems from a unique combination of properties including aromaticity, amphoteric nature (acting as both an acid and a base), and the ability to engage in hydrogen bonding and coordinate with metal ions. nbinno.comlongdom.orgwikipedia.org

In the biological realm, the imidazole ring is a fundamental component of crucial biomolecules. nbinno.comwikipedia.org The most prominent example is the amino acid histidine, where the imidazole side chain plays vital roles in the catalytic functions of enzymes, metal binding in proteins like hemoglobin, and physiological buffering. fiveable.menbinno.com Furthermore, the imidazole system is integral to the structure of purines, which are the building blocks of DNA and RNA, underscoring its deep-seated importance in genetics and life processes. fiveable.menbinno.com It is also the precursor to histamine, a key signaling molecule in immune and neurological responses. tsijournals.comnbinno.com

From the perspective of medicinal and organic chemistry, the imidazole nucleus is a highly sought-after scaffold for the development of therapeutic agents. researchgate.net Its ability to interact with diverse biological targets has led to its incorporation into a wide range of drugs, including antifungal agents, antibiotics, and anticancer compounds. tsijournals.com The stability, water solubility, and hydrogen bonding capability of the imidazole ring make it a desirable feature in drug design. Researchers continuously explore imidazole derivatives for their potential to inhibit enzymes, bind to receptors, and interact with DNA.

N-Methyl-1H-imidazol-2-amine Hydrochloride as a Prototypical 2-Aminoimidazole Derivative

This compound is a specific example of the 2-aminoimidazole (2-AI) class of compounds. The 2-AI skeleton is a privileged structural element found in a vast array of bioactive molecules, particularly in alkaloids isolated from marine sponges. researchgate.netnih.gov These natural products, such as oroidin (B1234803) and bromoageliferin, exhibit a broad spectrum of pharmacological activities and serve as lead compounds for drug discovery. researchgate.netnih.gov

The 2-aminoimidazole moiety is recognized as a key building block in the design of new biologically active compounds due to its favorable physicochemical properties. researchgate.net It is often used as a bioisostere—a substituent or group with similar physical or chemical properties—for guanidine (B92328), acylguanidine, and other functionalities, which allows for the modulation of a molecule's biological activity. researchgate.net The development of synthetic routes to access 2-aminoimidazole derivatives is a significant focus of research, as it enables the creation of libraries of compounds for screening and the total synthesis of complex natural products. researchgate.netacs.org

This compound serves as a fundamental building block within this class. The presence of the methyl group at the N1 position of the imidazole ring differentiates it from the parent 2-aminoimidazole, influencing its electronic properties, solubility, and steric interactions. This specific substitution pattern is relevant in synthetic strategies and can impact the biological activity of more complex molecules derived from it. For instance, studies on related supramolecular complexes have shown that the introduction of a methyl group on the imidazole ring can alter the antitumor activity, possibly by deforming the planar structure of the imidazole. nih.gov

Below are some of the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₄H₈ClN₃
Molecular Weight 133.58 g/mol
Physical Form Off-white to light yellow solid
CAS Number 1450-94-8
InChI Key JWMWVKLQTDSFTD-UHFFFAOYSA-N

Data sourced from PubChem and commercial suppliers. nih.govmyuchem.com

Scope and Academic Relevance of Research on this compound

The academic and industrial interest in this compound lies primarily in its utility as an organic intermediate and a structural motif for research and development. myuchem.com Compounds of this type are crucial starting materials for constructing more elaborate molecular architectures. The synthesis of related compounds, such as 1-methyl-4-phenyl-1H-imidazol-2-amine, has been documented as a key step in producing important pharmaceutical intermediates, highlighting the practical value of this chemical class. researchgate.net

Research involving 2-aminoimidazole derivatives is diverse and spans multiple fields. In medicinal chemistry, scientists design and synthesize libraries of these compounds to explore their potential as inhibitors of enzymes like β-secretase (BACE-1) or human arginase I. nih.govnih.gov These studies aim to develop new treatments for diseases such as Alzheimer's and conditions involving inflammation. nih.govnih.gov The ability to systematically modify the 2-aminoimidazole scaffold, for example by introducing substituents like the N-methyl group, is crucial for establishing structure-activity relationships (SAR) and optimizing inhibitor potency. nih.gov

Furthermore, the fundamental chemical reactivity and synthesis of 2-aminoimidazoles and their derivatives are subjects of ongoing academic investigation. acs.orgresearchgate.net The development of novel, efficient, and practical synthetic methods, sometimes utilizing microwave-assisted protocols, allows for broader access to these valuable chemical entities for further study and application. acs.orgnih.gov Therefore, the relevance of this compound is intrinsically linked to the broader, dynamic, and impactful research field of 2-aminoimidazole chemistry.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1H-imidazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.ClH/c1-5-4-6-2-3-7-4;/h2-3H,1H3,(H2,5,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNQBWDBTRVJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803581-76-1
Record name N-methyl-1H-imidazol-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for N Methyl 1h Imidazol 2 Amine Hydrochloride and Its Derivatives

Established Synthetic Pathways to N-Methyl-1H-imidazol-2-amine Hydrochloride

The traditional synthesis of this compound is a multi-step process that hinges on the initial formation of a 2-aminoimidazole precursor, followed by methylation and subsequent conversion to its hydrochloride salt.

Alkylation and Amination Reactions for 1-Methyl-1H-imidazol-2-amine Synthesis

The introduction of the methyl group onto the imidazole (B134444) ring is a critical step in the synthesis of 1-Methyl-1H-imidazol-2-amine. This is typically achieved through the N-methylation of a pre-formed 2-aminoimidazole scaffold. The selective methylation of one of the nitrogen atoms in the imidazole ring can be challenging, as direct alkylation can often lead to a mixture of regioisomers.

One established method involves a three-step sequence starting with cyclization, followed by hydrolysis and then methylation. researchgate.net In a process optimized for a related compound, 1-methyl-4-phenyl-1H-imidazol-2-amine, the methylation of the 4-phenyl-2-aminoimidazole precursor was carried out to yield the desired N-methylated product. researchgate.net This suggests a viable pathway for the synthesis of the unsubstituted analogue. The choice of methylating agent and reaction conditions is crucial to favor the desired 1-methyl isomer. Common methylating agents include methyl iodide or dimethyl sulfate. The reaction is typically performed in the presence of a base to deprotonate the imidazole nitrogen, facilitating the nucleophilic attack on the methylating agent.

Challenges in selective N-alkylation of imidazoles arise from the fact that upon deprotonation, the negative charge is delocalized over both nitrogen atoms, making either susceptible to alkylation and potentially leading to a mixture of products. reddit.com

Synthesis of 2-Aminoimidazoles as Precursors for N-Methyl-1H-imidazol-2-amine

The synthesis of the 2-aminoimidazole core is a foundational step. A common and practical approach involves the reaction of α-haloketones with guanidine (B92328) or its derivatives. This condensation reaction provides a straightforward route to a variety of substituted 2-aminoimidazoles.

Another versatile method for constructing the 2-aminoimidazole skeleton is through the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates. acs.org This methodology allows for the formation of both a carbon-nitrogen and a carbon-carbon bond in a single step, enabling the rapid assembly of diverse 2-aminoimidazole products. acs.org

A greener synthetic approach to 2-aminoimidazoles has also been explored, utilizing deep eutectic solvents. This method offers an environmentally benign alternative to traditional organic solvents.

Hydrohalide Salt Formation for this compound

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free base, 1-Methyl-1H-imidazol-2-amine, with hydrochloric acid. youtube.comoxfordreference.comspectroscopyonline.com The lone pair of electrons on one of the nitrogen atoms of the amine readily accepts a proton from the strong acid, forming a water-soluble ammonium (B1175870) salt. oxfordreference.comualberta.ca This process is often used to improve the stability and handling of the compound. The reaction is generally straightforward, involving the addition of an aqueous or gaseous solution of hydrogen chloride to a solution of the amine, often resulting in the precipitation of the crystalline hydrochloride salt. spectroscopyonline.comgoogle.com

StepDescriptionKey Reactants
1 Synthesis of 2-Aminoimidazole α-Haloketones, Guanidine
2 N-Methylation 2-Aminoimidazole, Methylating Agent (e.g., Methyl Iodide)
3 Hydrochloride Salt Formation 1-Methyl-1H-imidazol-2-amine, Hydrochloric Acid

Advanced and Green Synthesis Protocols for Substituted Imidazoles

In addition to the classical synthetic routes, significant research has been directed towards the development of more efficient, selective, and environmentally friendly methods for the synthesis of substituted imidazoles. Metal-catalyzed reactions, particularly those involving copper, have emerged as powerful tools in this regard.

Metal-Catalyzed Cyclization Approaches

Copper-catalyzed reactions have proven to be highly effective for the construction of the imidazole ring. These methods often proceed via cyclization pathways and offer advantages in terms of efficiency and functional group tolerance.

One notable approach involves the copper-catalyzed multicomponent reaction of benzil (B1666583) or benzoin (B196080) with various aldehydes and ammonium acetate (B1210297) as the nitrogen source to produce trisubstituted imidazoles in excellent yields. Another strategy is the copper-catalyzed [3 + 2] cycloaddition reaction, which has been shown to be highly regioselective.

Furthermore, copper-promoted domino C-N cross-coupling reactions have been developed for the synthesis of 2-arylaminobenzimidazoles from thiourea (B124793) and 2-bromoaniline. mdpi.com This methodology addresses some of the common challenges in imidazole synthesis, such as the use of expensive catalysts and the low reactivity of certain precursors. mdpi.com

CatalystReactantsProductReference
Copper(I) iodideBenzil/Benzoin, Aldehyde, Ammonium AcetateTrisubstituted Imidazoles
Copper catalystThiourea, 2-Bromoaniline2-Arylaminobenzimidazoles mdpi.com

These advanced, copper-catalyzed methods represent a significant step forward in the synthesis of imidazole derivatives, offering more sustainable and versatile routes to this important class of compounds.

Nickel-Catalyzed Additions

Nickel catalysis provides an efficient avenue for the construction of substituted imidazoles. One notable method involves a Nickel(II)-catalyzed cascade reaction that allows for the formation of 2,4-disubstituted imidazoles through a combination of C-C coupling and C-N condensation. researchgate.net While not a simple addition, this approach effectively builds the imidazole ring system. Another sustainable approach utilizes a nickel catalyst for the dehydrogenative coupling of alcohols with 1,2-diaminoaromatics to form benzimidazoles, a fused analog of the imidazole ring system. rsc.org This highlights the utility of nickel in facilitating the key C-N bond formations necessary for the imidazole core. A microwave-assisted, nickel-catalyzed synthesis of benzimidazoles has also been developed using ammonia (B1221849) as the nitrogen source, offering a rapid and efficient protocol.

Catalyst SystemReactantsProduct TypeKey Features
Ni(II) catalystVaries2,4-disubstituted imidazolesC-C coupling and C-N condensation cascade. researchgate.net
[Ni(MeTAA)]Alcohols, 1,2-diaminobenzeneBenzimidazolesAcceptorless dehydrogenative coupling. rsc.org
NiCl₂ / quinolin-8-ol2-haloanilines, aldehydes, ammoniaBenzimidazolesMicrowave-assisted, rapid synthesis.
Gold-Catalyzed Processes

Gold catalysts, particularly Au(I) complexes, have emerged as powerful tools for the synthesis of aminoimidazoles. These catalysts can activate alkynes towards nucleophilic attack, leading to the formation of α-imino gold carbene species. This intermediate can then undergo cyclization to form the imidazole ring. For instance, the Au(I)-catalyzed [3+2] reaction of ynamides with 1,2,4-oxadiazoles leads to the formation of N-acyl-4-aminoimidazoles. This reaction is atom-economical as the acyl group from the oxadiazole is incorporated into the final product. While numerous methods exist for synthesizing N- or C-substituted imidazoles, the preparation of aminoimidazoles, particularly 4-aminoimidazole (B130580) derivatives which exhibit interesting biological activity, has been less explored, making these gold-catalyzed routes significant.

CatalystReactantsIntermediateProduct Type
Au(I) ComplexYnamides, 1,2,4-Oxadiazolesα-imino gold carbeneN-acyl-4-aminoimidazoles
Au/TiO₂2-nitroanilines, CO₂, H₂o-phenylenediamineBenzimidazoles
Rhodium(II)-Catalyzed Reactions

Rhodium(II) catalysts are well-known for their ability to catalyze reactions involving diazo compounds. These reactions proceed through the formation of rhodium-carbenoid intermediates, which can undergo a variety of transformations to form heterocyclic structures. researchgate.net While a direct rhodium-catalyzed synthesis of N-Methyl-1H-imidazol-2-amine is not extensively documented, related transformations highlight the potential of this approach. For example, the rhodium(II)-catalyzed reaction of N-sulfonyl-1,2,3-triazoles can generate a rhodium(II)-aza vinyl carbene intermediate. This intermediate has been trapped with 2-quinolones to synthesize 2-aminoquinoline (B145021) derivatives. rsc.org This methodology demonstrates the principle of forming an amino-substituted heterocyclic system via a rhodium-catalyzed process involving a reactive carbene-like species. Similarly, rhodium-catalyzed coupling of 3-diazoindolin-2-imines with 2-arylpyridines has been shown to produce 3-aryl-2-aminoindoles, further illustrating the utility of rhodium catalysis in constructing amino-heterocycles. researchgate.net

CatalystDiazo PrecursorCoupling PartnerProduct Type
Rhodium(II) carboxylateN-sulfonyl-1,2,3-triazoles2-quinolones2-aminoquinolines rsc.org
Rhodium(II) catalyst3-diazoindolin-2-imines2-arylpyridines3-aryl-2-aminoindoles researchgate.net

Metal-Free and Organo-Catalyzed Methodologies

In addition to metal-catalyzed approaches, several metal-free and organo-catalyzed methods have been developed for the synthesis of the 2-aminoimidazole skeleton. These methods often offer advantages in terms of cost, toxicity, and ease of purification.

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

A notable organo-catalyzed route to imidazol-2-ones, which are structurally related to 2-aminoimidazoles, is the base-catalyzed intramolecular hydroamidation of propargylic ureas. The phosphazene base BEMP has been found to be a highly effective catalyst for this transformation, providing excellent chemo- and regioselectivity for the formation of five-membered cyclic ureas under ambient conditions and with short reaction times. The reaction is thought to proceed through a base-mediated isomerization of the propargylic urea (B33335) to an allenamide intermediate, which then undergoes cyclization. This method is highly sustainable due to its mild conditions and tolerance to water.

CatalystSubstrateIntermediateProduct Type
BEMP (phosphazene base)Propargylic ureasAllenamideImidazol-2-ones
Electrochemical Oxidative Tandem Cyclization

Electrochemical synthesis offers a green and efficient alternative for the construction of imidazole rings, avoiding the need for chemical oxidants. An electrochemical method for the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been developed based on the C(sp³)–H amination of enamines and amines under undivided electrolytic conditions. rsc.org This approach uses readily available starting materials and is performed under metal- and oxidant-free conditions. While this method yields polysubstituted imidazoles, it demonstrates the feasibility of forming the imidazole core through an electrochemical oxidative cyclization. A related electrochemical protocol for the synthesis of 2-aminothiazoles from active methylene (B1212753) ketones and thioureas proceeds via an in situ generated α-iodoketone, showcasing the power of electrochemical methods in generating reactive intermediates for heterocycle synthesis. beilstein-journals.org

Reaction TypeReactantsKey FeaturesProduct Type
C(sp³)–H AminationEnamines, AminesUndivided cell, metal- and oxidant-free. rsc.org1,2,4,5-tetrasubstituted imidazoles
Mediated CyclizationActive methylene ketones, ThioureasNH₄I as mediator, in situ generation of α-iodoketone. beilstein-journals.org2-aminothiazoles
Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles

An efficient, metal-free synthesis of 1H-imidazole derivatives has been developed based on the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles. This approach involves the intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles, followed by the opening of the triazole ring and insertion of an in situ formed carbene intermediate into the O-H bond of an alcohol under acidic conditions. The starting 5-amino-1,2,3-triazoles are readily available through a dipolar azide-nitrile cycloaddition reaction. This method provides a novel and efficient pathway to functionalized 1H-imidazoles.

Starting MaterialKey StepsIntermediateProduct Type
5-Amino-1,2,3-triazolesIntramolecular cyclization, triazole ring opening, carbene insertionCarbene2-substituted 1H-imidazoles

Multi-Component and Domino Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. Domino reactions, a subset of MCRs, involve a cascade of intramolecular transformations initiated by a single event.

The one-pot, four-component synthesis represents a powerful approach for the construction of highly substituted N-alkylated imidazoles. A notable example involves the reaction of a 2-bromoacetophenone (B140003), an aldehyde, a primary amine (such as methylamine), and ammonium acetate under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org This convergence strategy allows for the rapid assembly of the imidazole core with desired substitutions at the N-1, C-2, and C-4 positions.

The proposed mechanism for this reaction involves a series of sequential steps:

Condensation of the aldehyde and primary amine to form a Schiff base.

Nucleophilic addition of the enolate of the 2-bromoacetophenone to the Schiff base.

Intramolecular cyclization involving ammonium acetate, which serves as the nitrogen source for the C2-N3 bond of the imidazole ring.

Subsequent air oxidation to yield the aromatic imidazole ring. organic-chemistry.org

Heating a mixture of these four components typically affords the desired 1,2,4-trisubstituted 1H-imidazoles in good to excellent yields (80–96%). organic-chemistry.org This method is advantageous due to its efficiency and the use of readily available starting materials. organic-chemistry.org While this specific four-component reaction is well-documented for various N-substituted imidazoles, its direct application to synthesize N-Methyl-1H-imidazol-2-amine would require the use of a precursor that can be converted to the 2-amino group. A more direct approach for 2-aminoimidazoles often involves the use of cyanamide (B42294) or guanidine derivatives as one of the components. rsc.orgacs.org

Table 1: Examples of Four-Component Synthesis of N-Substituted Imidazoles

2-Bromoacetophenone Derivative Aldehyde Primary Amine Yield (%) Reference
2-Bromo-1-phenylethanone Benzaldehyde Methylamine 92 organic-chemistry.org
2-Bromo-1-(4-chlorophenyl)ethanone 4-Chlorobenzaldehyde Benzylamine 96 organic-chemistry.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times (from hours to minutes), improved yields, higher product purity, and enhanced energy efficiency. rsc.orgdergipark.org.tr The application of microwave irradiation is particularly effective for the synthesis of heterocyclic compounds like imidazoles.

The synthesis of substituted 2-amino-1H-imidazoles can be efficiently achieved through microwave-assisted protocols. One such method involves the cyclocondensation of 2-aminopyrimidines with α-haloketones. msu.ru Another powerful approach is the microwave-assisted, one-pot, two-step synthesis from 2-aminopyrimidines and α-bromocarbonyl compounds, followed by ring opening of the intermediate imidazo[1,2-a]pyrimidinium salt with hydrazine. researchgate.net

A highly efficient and selective multicomponent synthesis of 4-aminoimidazo[1,2-a] msu.ruorganic-chemistry.orgrsc.orgtriazines from 2-aminoimidazoles, triethyl orthoformate, and cyanamide under microwave irradiation has been developed. rsc.org This catalyst-free reaction proceeds with high selectivity, producing the desired products in good yields. rsc.org Such protocols highlight the potential of microwave energy to drive reactions that might otherwise be sluggish or low-yielding, making it an attractive method for generating libraries of imidazole derivatives for biological screening. rsc.orgnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazole Derivatives

Reaction Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
N-alkylation of (benz)imidazole 5 days 3 hours Significant rsc.org
Synthesis of triazole derivatives 27 hours 30 minutes ~96% yield nih.gov

Continuous Flow Synthesis for Scalability

Continuous flow chemistry has transitioned from a niche technology to a mainstream tool for chemical synthesis in both academic and industrial laboratories. This methodology involves pumping reagents through a network of tubes or channels, often passing through reactors where they are heated or irradiated to promote the reaction. The key advantages of flow synthesis include superior control over reaction parameters (temperature, pressure, and time), enhanced safety due to the small reaction volumes, ease of automation, and straightforward scalability. thalesnano.commdpi.com

The N-alkylation of imidazoles has been successfully demonstrated in a continuous flow system. For instance, the alkylation of imidazole with various alcohols can be performed in a high-temperature, high-pressure continuous flow reactor using an acidic zeolite catalyst. thalesnano.com This method provides N-alkylated imidazoles with high productivity and selectivity, using inexpensive and green starting materials. thalesnano.comresearchgate.net The system allows for rapid reaction optimization and can achieve productivities of 8–14 g/hour . thalesnano.com

Furthermore, multicomponent synthesis of fused imidazole derivatives, such as 3-aminoimidazo-[1,2-α]pyrimidines, has been shown to benefit from continuous flow conditions. vapourtec.com Compared to batch reactions, the flow process can offer improved regioselectivity and comparable yields with a dramatic reduction in reaction time. vapourtec.com These examples underscore the potential of continuous flow technology for the safe, efficient, and scalable production of this compound and its analogues, which is particularly relevant for pharmaceutical manufacturing. rsc.org

Regioselective Synthesis and Functional Group Tolerance in N-Methyl-1H-imidazol-2-amine Derivatives

The regioselective functionalization of the imidazole core is a critical challenge in the synthesis of its derivatives. For a 2-aminoimidazole, N-alkylation can potentially occur at the endocyclic N-1 or N-3 positions, or at the exocyclic 2-amino group. Achieving selectivity for the N-1 position to produce N-Methyl-1H-imidazol-2-amine is paramount.

A highly regioselective N-methylation protocol for (benz)imidazoles has been developed that furnishes the sterically more hindered and typically minor regioisomer. nih.gov This methodology employs mild reaction conditions and demonstrates a wide tolerance for various functional groups. nih.gov The choice of the methylating agent, base, and solvent system is crucial in directing the alkylation to the desired nitrogen atom. For instance, the regioselectivity of N-alkylation of indazoles, a related azole, is significantly influenced by steric and electronic effects of substituents on the ring. beilstein-journals.org

Functional group tolerance is another key consideration in multi-step syntheses. The development of synthetic routes that are compatible with a wide range of functional groups (e.g., esters, ethers, halogens) avoids the need for extensive use of protecting groups, thereby streamlining the synthetic process. nih.gov Mild and selective reaction conditions, such as those used in the Fukuyama-Mitsunobu reaction for N-alkylation, are often employed to introduce functionalities into complex molecules without affecting other sensitive groups. nih.govresearchgate.net Modern catalytic systems, such as ruthenium complexes for N-alkylation of 2-amino-azoles with alcohols, also offer high regioselectivity and functional group compatibility. researchgate.net These advanced methods are instrumental in the targeted synthesis of complex N-Methyl-1H-imidazol-2-amine derivatives for various applications.

Table 3: List of Compounds Mentioned

Compound Name
This compound
1-methyl-4-phenyl-1H-imidazol-2-amine
2-amino-4-phenylimidazole
3-aminoimidazo-[1,2-α]pyrimidines
4-aminoimidazo[1,2-a] msu.ruorganic-chemistry.orgrsc.orgtriazines
N-acetylguanidine
2-aminopyrimidines
2-bromoacetophenone
ammonium acetate
triethyl orthoformate
cyanamide

Mechanistic Investigations of Reactions Involving N Methyl 1h Imidazol 2 Amine Hydrochloride

Reaction Mechanism Elucidation for Imidazole (B134444) Ring Formation

The synthesis of the 2-aminoimidazole scaffold, the core of N-Methyl-1H-imidazol-2-amine, can be achieved through various mechanistic pathways. These routes often involve cyclization reactions where the key bonds of the heterocyclic ring are formed.

Proposed Pathways in Cyclization Reactions

The formation of the 2-aminoimidazole ring is often achieved through the reaction of a three-carbon component with a source of the two nitrogen atoms. One prominent pathway involves the reaction of α-haloketones with guanidine (B92328). In this mechanism, the amino group of guanidine initially acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. This is followed by an intramolecular nucleophilic substitution where a second nitrogen atom of the guanidine moiety displaces the halide, leading to the cyclized product.

Another significant pathway involves the reaction of 2H-azirines with cyanamide (B42294). rsc.org Vinylazides can be converted in situ into 2H-azirines, which then react with cyanamide to yield 2-aminoimidazoles. rsc.org This method provides good control over the substitution pattern at the 2, 4, and 5 positions of the imidazole ring. rsc.org

Additionally, base-catalyzed addition of propargylamines to carbodiimides presents a viable route to 2-aminoimidazoles. rsc.org This reaction is tolerant of various functional groups, including aryl and heteroaryl halides, and allows for substitution on the N-1 nitrogen. rsc.org

A plausible mechanism for a common three-component synthesis is outlined below:

Imine Formation: An aldehyde condenses with ammonia (B1221849) (often from an ammonium (B1175870) salt) to form an imine.

Intermediate Formation: A dicarbonyl compound (like glyoxal (B1671930) or a derivative) reacts with a second molecule of ammonia to form a diamine intermediate.

Cyclization and Aromatization: The imine and the diamine intermediate condense, cyclize, and subsequently eliminate water to form the aromatic imidazole ring. researchgate.net

Role of Intermediates (e.g., Iminocarbenoids, Allenamides, Carbene)

Modern synthetic methods for imidazole formation often proceed through highly reactive intermediates that facilitate the ring-closing process.

Carbenes: N-Heterocyclic Carbenes (NHCs) can be formed from imidazole complexes through acid-base treatments. acs.org Inversely, carbene intermediates are implicated in the synthesis of the imidazole ring itself. For instance, rhodium catalysts can react with 1-sulfonyl triazoles to generate rhodium iminocarbenoid intermediates. mdpi.com These electrophilic species readily react with nitriles, where the nitrile serves as a C-N fragment, leading to the formation of the imidazole ring in good to excellent yields. mdpi.com

Allenamides: A novel synthesis of substituted imidazoles has been developed using allenyl sulfonamides (a type of allenamide) as starting materials. nih.govfigshare.com The reaction with amines allows for the regioselective construction of 4- and 5-functionalized imidazoles, with the specific outcome depending on the substituents on the nitrogen atoms. nih.govfigshare.com Allenamides are versatile building blocks, and their synthesis can be achieved via copper-catalyzed coupling of propargylic bromides with nitrogen nucleophiles. acs.org

Iminocarbenoids: As mentioned, these intermediates, particularly metal-associated iminocarbenoids, are key in certain catalyzed reactions. A rhodium(II)-catalyzed reaction of 1-sulfonyl triazoles with nitriles proceeds via a rhodium iminocarbenoid, which undergoes cycloaddition with the nitrile to form the imidazole product. mdpi.com

The general role of these intermediates is to provide a highly reactive electrophilic or nucleophilic center that drives the cyclization forward, often under mild conditions.

Oxidative Decarboxylation Mechanisms

Oxidative decarboxylation represents another strategic approach to generate precursors for imidazole synthesis. researchgate.net In this type of reaction, a carboxylic acid is oxidized, leading to the loss of carbon dioxide and the formation of a new functional group, typically an aldehyde.

A notable example is a copper-catalyzed reaction where an α-amino acid is a starting material. The mechanism is believed to proceed via the oxidative decarboxylation of the carboxylic acid to afford an aldehyde intermediate. nih.gov This in-situ-generated aldehyde can then participate in a condensation reaction with an amidine. The subsequent cyclization and elimination steps yield the final substituted imidazole. nih.gov This process is distinct from simple decarboxylation as it involves an oxidation step, often facilitated by a metal catalyst and an oxidant. researchgate.netresearchgate.net

Intramolecular Cyclization and Ring Transformation Processes

Once the basic imidazole scaffold is formed, it can undergo further transformations. Intramolecular cyclization can be used to build fused-ring systems, while ring transformations can convert the imidazole into other heterocyclic structures or vice-versa.

Intramolecular cyclization is a key step in many synthetic routes. For example, an appropriately substituted amine can undergo intramolecular cyclization followed by aromatization to afford the imidazole ring. rsc.org Another example involves the Bu3SnH-mediated oxidative radical cyclization of N-(ω-bromoalkyl)imidazoles, which generates fused imidazole systems.

Ring transformation processes are also well-documented.

From Other Heterocycles: 2-Aminoimidazoles can be synthesized from the recyclization of aminooxazoles. researchgate.net For instance, heating a 2-aminooxazole with formamide (B127407) can lead to its transformation into a 2-aminoimidazole. researchgate.net

Transformations of Imidazoles: Imidazole N-oxides can serve as versatile starting materials for preparing more complex derivatives. mdpi.com They can undergo formal (3+2)-cycloadditions where the N-oxide unit acts as a 1,3-dipole. The initial cycloadduct often undergoes cycloreversion or rearrangement, driven by the re-aromatization of the imidazole ring, to yield new structures like imidazole-2-thiones. mdpi.com

Transformation TypeStarting MaterialKey Reagents/ConditionsProduct
Intramolecular CyclizationN-(ω-bromoalkyl)imidazoleBu3SnHFused imidazole
Ring Transformation2-AminooxazoleFormamide, heat2-Aminoimidazole
Ring TransformationImidazole N-oxideThioketonesImidazole-2-thione

Tautomerism and Isomerization Pathways in Imidazole Systems

Tautomerism is a critical feature of the imidazole ring system, significantly influencing its reactivity and biological function. For an unsubstituted or N-H imidazole, two annular tautomeric forms are possible due to the migration of a proton between the two ring nitrogen atoms. These are known as the Nτ-H (tele) and Nπ-H (pros) tautomers. wikipedia.org

In the case of N-Methyl-1H-imidazol-2-amine, the methyl group at the N-1 position prevents this annular tautomerism. However, the exocyclic amino group introduces the possibility of amine-imine tautomerism. The 2-amino form can exist in equilibrium with its 2-imino tautomer, which would be an imidazoline (B1206853) derivative.

Amine-Imine Tautomerism in N-Methyl-1H-imidazol-2-amine

The equilibrium position is heavily influenced by factors such as the solvent, pH, and the electronic nature of other substituents on the ring. acs.orgnih.gov Generally, for 2-aminoimidazoles, the amino form is the predominant and more stable tautomer.

Isomerization can also occur during synthesis. For example, in the Van Leusen imidazole synthesis, which uses tosylmethyl isocyanide (TosMIC), an unusual rearrangement has been observed where the reaction with a tautomeric enamine leads to the imidazole ring system via a mechanism involving C-C bond cleavage and subsequent tosyl substitution. mdpi.comorganic-chemistry.org

Nucleophilic Reactivity of the Amino Group and Imidazole Nitrogen Atoms

The reactivity of N-Methyl-1H-imidazol-2-amine is largely defined by the nucleophilicity of its nitrogen atoms. There are two primary nucleophilic centers: the exocyclic 2-amino group and the pyridine-like N-3 atom of the imidazole ring.

Imidazole Nitrogen Atoms: In a neutral imidazole ring, the "pyridine-like" nitrogen (the one not bonded to hydrogen or an alkyl group) is the more nucleophilic center. researchgate.net Its lone pair of electrons is in an sp2-hybridized orbital in the plane of the ring and is not part of the aromatic π-system, making it readily available for donation to an electrophile. youtube.com In N-Methyl-1H-imidazol-2-amine, this corresponds to the N-3 atom. Kinetic studies have shown that while imidazoles are basic, their nucleophilicity is somewhat lower than other amines of comparable basicity, which is attributed to higher reorganization energies during the reaction with electrophiles. researchgate.netrsc.org

Amino Group: The exocyclic 2-amino group also possesses a lone pair of electrons and is nucleophilic. chemguide.co.uk The reactivity of this group is typical of an aromatic amine. It can be acylated, alkylated, and participate in other standard amine reactions. The nucleophilicity of amines generally follows the order: secondary > primary > ammonia, influenced by both electronic (inductive effects) and steric factors. masterorganicchemistry.commsu.edu

The relative reactivity of the N-3 ring nitrogen versus the exocyclic amino group depends on the reaction conditions and the nature of the electrophile. Hard electrophiles may favor reaction at the harder N-3 position, while softer electrophiles might react preferentially at the amino group. Steric hindrance around either site can also play a decisive role in determining the outcome of a reaction.

Nucleophilic CenterHybridizationLocation of Lone PairReactivity Notes
N-3 Ring Nitrogensp2In the plane of the ringReadily available; acts as a pyridine-like nucleophile.
2-Amino Nitrogensp2 (approx.)Perpendicular to the ringActs as an aromatic amine; reactivity influenced by resonance with the ring.

Spectroscopic Characterization and Structural Elucidation of N Methyl 1h Imidazol 2 Amine Hydrochloride

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For N-Methyl-1H-imidazol-2-amine hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign the proton and carbon signals and confirm the molecular structure.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The expected ¹H-NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, would exhibit distinct signals corresponding to the N-methyl group, the two protons on the imidazole (B134444) ring, and the amine protons.

The N-methyl group (N-CH₃) is expected to appear as a sharp singlet, as its protons are chemically equivalent and not coupled to other protons. The two protons on the imidazole ring (at positions 4 and 5) are chemically distinct and are expected to show coupling to each other, appearing as a pair of doublets. The amine (-NH₂) protons are often observed as a broad singlet, and their chemical shift can be variable depending on factors like concentration, temperature, and solvent. The acidic proton from the hydrochloride salt may exchange with the amine protons or water in the solvent.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 (Imidazole Ring)~ 6.8 - 7.2Doublet (d)~ 2.0 - 3.0
H-5 (Imidazole Ring)~ 6.6 - 7.0Doublet (d)~ 2.0 - 3.0
N-CH₃ (Methyl Group)~ 3.5 - 3.8Singlet (s)N/A
-NH₂ (Amine Group)Variable (Broad)Singlet (s)N/A

Note: Predicted values are based on typical chemical shifts for similar imidazole derivatives. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C-NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique carbon atoms in the molecule.

The C2 carbon, being attached to three nitrogen atoms, is expected to be the most deshielded and thus appear at the highest chemical shift (downfield). The C4 and C5 carbons of the imidazole ring will have distinct chemical shifts, and the N-methyl carbon will appear at the lowest chemical shift (upfield).

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Imidazole Ring)~ 145 - 150
C-4 (Imidazole Ring)~ 118 - 122
C-5 (Imidazole Ring)~ 115 - 119
N-CH₃ (Methyl Group)~ 33 - 36

Note: Predicted values are based on typical chemical shifts for similar imidazole derivatives. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to confirm the coupling between adjacent protons. For this compound, a cross-peak would be observed between the signals for the H-4 and H-5 protons, confirming their connectivity on the imidazole ring.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This technique would definitively link the proton signals to their corresponding carbon signals: the H-4 signal to the C-4 signal, the H-5 signal to the C-5 signal, and the N-CH₃ proton signal to the N-CH₃ carbon signal. This provides unambiguous assignment of the ¹H and ¹³C spectra.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules. In positive ion mode ESI-MS, this compound is expected to be detected as the protonated form of the free base, [C₄H₇N₃ + H]⁺. Given the molecular weight of the free base (97.12 g/mol ), the primary ion observed would be at an m/z value corresponding to the molecular ion peak [M+H]⁺.

Table 3: Expected ESI-MS Data for N-Methyl-1H-imidazol-2-amine

Ion Description Expected m/z
[M+H]⁺Protonated Molecular Ion~ 98.1

Further fragmentation of this parent ion can be induced (tandem MS or MS/MS) to provide structural information. Common fragmentation pathways for related amine and imidazole compounds could involve the loss of small neutral molecules or radicals.

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy, allowing for the determination of the elemental composition of an ion. For the protonated molecule of N-Methyl-1H-imidazol-2-amine, HRMS provides an exact mass that can be compared to a calculated theoretical value, confirming the molecular formula.

The molecular formula of the protonated species is C₄H₈N₃⁺. HRMS can distinguish this from other ions with the same nominal mass but different elemental compositions, providing a high degree of confidence in the compound's identity. nih.gov

Table 4: HRMS Data for this compound

Molecular Formula (Ion) Calculated Exact Mass (Da) Observed Mass (Da)
C₄H₈N₃⁺ ([M+H]⁺)98.07182Typically within 5 ppm of calculated value

This precise mass measurement is a critical component in the unequivocal structural confirmation of this compound. nih.gov

Tandem Mass Spectrometry (MS-MS) for Impurity Profiling

Tandem mass spectrometry (MS-MS), often coupled with liquid chromatography (LC-MS/MS), is a cornerstone technique for the impurity profiling of active pharmaceutical ingredients (APIs). americanpharmaceuticalreview.comijprajournal.com This method offers high sensitivity and specificity, making it ideal for detecting, identifying, and quantifying low-level impurities that may arise during synthesis or degradation. americanpharmaceuticalreview.com The structural characterization of these impurities is a critical part of pharmaceutical development and is required by regulatory agencies. americanpharmaceuticalreview.com

The process begins with the separation of the parent compound, this compound, from any related substances using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). ijprajournal.comijprajournal.com The eluent is then introduced into the mass spectrometer. A soft ionization technique, typically electrospray ionization (ESI), is used to generate protonated molecules [M+H]⁺ of the analyte and any co-eluting impurities. ijprajournal.com

In the first stage of tandem mass spectrometry (MS1), the instrument scans and detects the mass-to-charge ratios (m/z) of all ions, providing their molecular weights. For impurity identification, specific precursor ions of interest are selected and isolated. These selected ions are then passed into a collision cell, where they are fragmented by collision with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are analyzed in the second stage of mass spectrometry (MS2). nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine m/z values accurately to several decimal places, allowing for the calculation of elemental compositions for both the precursor and product ions. ijprajournal.comnih.gov

By comparing the fragmentation pattern of an unknown impurity with that of the parent drug, this compound, structural information can be deduced. This comparative analysis helps to identify the location and nature of molecular modifications, leading to the structural elucidation of process-related impurities or degradation products. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and FT-Raman techniques, provides valuable information about the functional groups and molecular structure of a compound. globalresearchonline.net These methods are based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

For this compound, the spectra would be characterized by vibrations of the imidazole ring, the methyl group, and the amine group. The N-H stretching modes of the amine and imidazole ring typically appear in the 3500–3300 cm⁻¹ region. mdpi.com Aromatic C-H stretching vibrations are generally found between 3100 and 3000 cm⁻¹. researchgate.net The C=N stretching vibrations within the imidazole ring are expected in the 1550-1450 cm⁻¹ range. Bands corresponding to C-N stretching are typically observed in the 1400–1200 cm⁻¹ region. globalresearchonline.netnih.gov

The FT-IR and FT-Raman spectra are often complementary, as some vibrational modes that are weak in FT-IR may be strong in FT-Raman, and vice versa. A detailed analysis of these spectra allows for the "fingerprinting" of this compound, confirming the presence of its key functional groups. globalresearchonline.net

Table 1: Expected Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
N-H Stretching3500 - 3300Amine (NH₂), Imidazole (N-H)
C-H Stretching (Aromatic)3100 - 3000Imidazole Ring
C-H Stretching (Aliphatic)3000 - 2850Methyl (CH₃)
C=N Stretching1550 - 1450Imidazole Ring
N-H Bending1650 - 1580Amine (NH₂)
C-N Stretching1400 - 1200Amine, Imidazole Ring

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net This method has been widely applied to various imidazole derivatives to confirm their molecular structures. mdpi.commdpi.com The first step in the analysis is the growth of high-quality single crystals, which can be achieved by methods such as slow evaporation of a solvent. mdpi.com

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. researchgate.net The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the unit cell dimensions (a, b, c, α, β, γ), crystal system (e.g., monoclinic, orthorhombic), and space group can be determined. mdpi.comtandfonline.com This data allows for the calculation of a three-dimensional electron density map, from which the precise coordinates of each atom in the molecule can be resolved. researchgate.net The final structural model provides accurate information on bond lengths, bond angles, and torsion angles. mdpi.com

Table 2: Example Crystallographic Data for Imidazole Derivatives
CompoundCrystal SystemSpace GroupReference
2-(3,4-Dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazoleMonoclinicP2₁/n tandfonline.com
4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amineMonoclinicP2₁/n mdpi.com
Imidazolium (B1220033) PicrateOrthorhombicPbca researchgate.net
1H-Imidazole-1-methanolMonoclinicP2₁/n nih.gov

The solid-state structure of a compound is not only defined by its molecular conformation but also by how the molecules are arranged in the crystal lattice. This arrangement, known as crystal packing, is governed by various non-covalent intermolecular interactions. nih.gov For imidazole derivatives, hydrogen bonding and π-π stacking are typically the dominant forces. researchgate.netnih.gov

In the case of this compound, the structure is an ionic salt. Strong hydrogen bonds are expected between the protonated imidazole ring (imidazolium cation) and the amine group, which act as hydrogen bond donors, and the chloride anion, which is a hydrogen bond acceptor. nih.gov N—H⋯Cl interactions would be a primary feature of the crystal packing. Furthermore, intermolecular hydrogen bonds of the N—H⋯N type can link cations, forming chains or more complex networks. nih.gov

Other Spectroscopic Methods (e.g., UV-Visible Spectroscopy)

UV-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within a molecule. researchgate.net For aromatic and heterocyclic compounds like N-Methyl-1H-imidazol-2-amine, the absorption of UV or visible light promotes electrons from a lower energy π orbital to a higher energy π* antibonding orbital (π → π* transitions).

The UV-Vis spectrum of this compound dissolved in a suitable solvent (like ethanol (B145695) or water) would exhibit one or more absorption bands in the ultraviolet region. researchgate.net The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. The imidazole ring is the primary chromophore responsible for the UV absorption. nist.gov

Table 3: Typical UV-Vis Absorption for Imidazole-Based Compounds
Compound TypeTypical λmax Range (nm)Transition Type
Simple Imidazoles200 - 230π → π
Benzimidazoles240 - 285π → π

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure compound. This method serves as a crucial check for the purity and empirical formula of a synthesized substance. mdpi.com

For this compound, the molecular formula is C₄H₈ClN₃. nih.gov From this formula, the theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, chlorine, and nitrogen. The experimental results from an elemental analyzer must align with these theoretical values, typically within a margin of ±0.4%, to verify the compound's identity and purity. mdpi.com

Table 4: Theoretical Elemental Composition of this compound (C₄H₈ClN₃)
ElementAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Mass Percent (%)
Carbon (C)12.011448.04435.97%
Hydrogen (H)1.00888.0646.04%
Chlorine (Cl)35.453135.45326.55%
Nitrogen (N)14.007342.02131.45%
Total 133.582 100.00%

Computational and Theoretical Investigations of N Methyl 1h Imidazol 2 Amine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the detailed study of molecular structures and properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is frequently employed to determine the optimized molecular geometry, including bond lengths and angles, by finding the lowest energy conformation of a molecule. For instance, DFT studies on various benzimidazole (B57391) derivatives have been performed using the B3LYP functional with a 6-31G(d,p) basis set to establish their structural properties. nih.gov Such a study on N-Methyl-1H-imidazol-2-amine hydrochloride would yield a precise 3D model of the molecule and provide data on its electronic properties, such as dipole moment and polarizability.

Hypothetical Data Table Based on General Chemical Principles: This table is for illustrative purposes only, as specific data for the target compound was not found.

ParameterDescriptionExpected Information
Bond Lengths (Å)The equilibrium distance between the nuclei of two bonded atoms.Would detail the distances for C-N, C=N, C-C, C-H, and N-H bonds within the imidazole (B134444) ring and its substituents.
Bond Angles (°)The angle formed between three connected atoms.Would define the geometry around each atom, confirming the planarity of the imidazole ring.
Dihedral Angles (°)The angle between two intersecting planes.Would describe the orientation of the methyl and amine groups relative to the imidazole ring.
Dipole Moment (Debye)A measure of the separation of positive and negative electrical charges in a system.Would quantify the overall polarity of the molecule.

Ab Initio Methods (e.g., Hartree-Fock, MP2) for Electronic Structure

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods are used to solve the electronic Schrödinger equation, providing detailed information about the electronic structure of a molecule. researchgate.net Calculations on related imidazole compounds often use these techniques to corroborate results from DFT or to achieve higher accuracy for specific electronic properties. researchgate.net Applying these methods to this compound would provide a fundamental understanding of its orbital energies and electron distribution.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. wikipedia.orgacadpubl.eu It provides a chemical interpretation of the wavefunction in terms of a localized Lewis structure, detailing donor-acceptor interactions. wikipedia.org In studies of similar molecules, NBO analysis has been used to quantify the stabilization energy associated with electron delocalization from lone pairs of nitrogen atoms to anti-bonding orbitals of the ring system. acadpubl.eu This analysis would reveal the nature of bonding and the extent of electronic communication between the imidazole core and its substituents in this compound.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species to explain chemical reactivity. wikipedia.orglibretexts.org

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. libretexts.orgacs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.comirjweb.com Analysis of various imidazole derivatives consistently shows the HOMO localized on the electron-rich parts of the molecule and the LUMO on the electron-deficient areas. researchgate.netacs.org A theoretical study would map the distribution of these orbitals for this compound and calculate the energy gap.

Illustrative Data Table for FMO Properties: This table is for illustrative purposes only, as specific data for the target compound was not found.

ParameterDescriptionSignificance
EHOMO (eV)Energy of the Highest Occupied Molecular Orbital.Indicates the electron-donating ability.
ELUMO (eV)Energy of the Lowest Unoccupied Molecular Orbital.Indicates the electron-accepting ability.
Energy Gap (ΔE) (eV)The energy difference between LUMO and HOMO (ELUMO - EHOMO).Relates to the chemical reactivity and stability of the molecule. mdpi.com

Prediction of Reactive Sites (e.g., Electrophilic and Nucleophilic Attack) via Molecular Electrostatic Potential (MEP) / ESP Plots

The Molecular Electrostatic Potential (MEP), or Electrostatic Potential (ESP), is a valuable tool for predicting the reactive sites of a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface, allowing for the visualization of electron-rich and electron-poor regions. nih.gov In an MEP plot, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, as they are rich in electrons (e.g., lone pairs on nitrogen atoms). researchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. nih.govresearchgate.net For this compound, an MEP analysis would identify the nitrogen atoms of the imidazole ring and the exocyclic amine as primary sites for electrophilic interaction, while hydrogen atoms would show positive potential.

Theoretical Prediction of Spectroscopic Parameters

Theoretical methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra.

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts from first principles. This quantum chemical method, often used in conjunction with DFT, calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined by comparing these shielding values to a reference compound, typically tetramethylsilane (B1202638) (TMS).

Table 1: Representative Theoretical vs. Experimental Chemical Shifts for Imidazole Derivatives (Note: This table is illustrative of the GIAO method's application and does not represent data for this compound, as specific studies were not identified.)

Atom Theoretical Chemical Shift (ppm) Experimental Chemical Shift (ppm)
H1 7.50 7.68
H2 7.05 7.10
C2 135.90 136.20
C4 121.80 122.10
C5 121.80 122.10

Computational methods can simulate vibrational spectra (Infrared and Raman) by calculating the vibrational frequencies and intensities of a molecule's normal modes. These calculations are typically performed at the harmonic approximation level using DFT. The theoretical frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity and other model limitations. To improve the agreement with experimental data, the calculated frequencies are commonly scaled by an empirical factor.

For related imidazole compounds, studies have shown a good correlation between scaled theoretical vibrational frequencies and experimental FT-IR and FT-Raman spectra. This comparison allows for a detailed and reliable assignment of the observed vibrational bands to specific molecular motions, such as C-H stretching, N-H bending, and ring deformations.

Intermolecular Interactions and Crystal Structure Prediction

Understanding how molecules interact with each other is key to predicting crystal structures and solid-state properties.

In the solid state, the structure of this compound is governed by a network of intermolecular interactions, including hydrogen bonds and van der Waals forces. The presence of the amine and imidazole nitrogen atoms, along with the chloride counter-ion, suggests that strong N–H···Cl hydrogen bonds are significant contributors to the crystal lattice's stability.

Computational studies can quantify the strength of these interactions. By analyzing dimers or clusters of molecules extracted from a known or predicted crystal structure, the interaction energy can be calculated. These calculations help in understanding the relative importance of different types of interactions in stabilizing the crystal packing. For instance, studies on similar heterocyclic salts have successfully used DFT to calculate the energies of hydrogen bonding and other noncovalent interactions.

Molecular Modeling and Docking Simulations for Interaction Mechanisms

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or enzyme, to form a stable complex. This approach is fundamental in drug discovery and medicinal chemistry for elucidating interaction mechanisms at the molecular level.

For imidazole-containing compounds, which are prevalent in many biologically active molecules, docking simulations can identify key binding interactions like hydrogen bonds and hydrophobic contacts within the active site of a target protein. The simulation predicts the preferred orientation of the ligand and estimates its binding affinity. While specific docking studies for this compound were not found, the general methodology involves placing the molecule into the binding site of a receptor and scoring the different poses to identify the most favorable interaction mode.

Charge Analysis (e.g., Mulliken Population Charges)

Charge analysis methods distribute the total electron density of a molecule among its constituent atoms, resulting in partial atomic charges. These charges are not physical observables but provide a useful model for understanding a molecule's reactivity, electrostatic potential, and intermolecular interactions.

The Mulliken population analysis is a widely used method that partitions the electron density based on the basis functions used in the quantum chemical calculation. It provides a straightforward way to estimate atomic charges. Calculations on imidazole derivatives have used Mulliken analysis to understand the electronic structure and reactive sites. For this compound, such an analysis would likely show a significant positive charge on the hydrogen atoms of the protonated amine group and a delocalized positive charge across the imidazolium (B1220033) ring, with the nitrogen atoms bearing partial negative charges, influencing the molecule's electrostatic interactions. However, it is known that Mulliken charges can be highly dependent on the basis set used in the calculation.

Table 2: List of Compounds Mentioned

Compound Name
This compound

Chemical Reactivity and Derivatization Strategies for N Methyl 1h Imidazol 2 Amine Hydrochloride

Functionalization of the Imidazole (B134444) Ring System

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. globalresearchonline.net The reactivity of the ring is influenced by the substituents present. In N-Methyl-1H-imidazol-2-amine hydrochloride, the methyl group at the N-1 position and the amino group at the C-2 position significantly direct the outcomes of further chemical modifications.

Substitution at Nitrogen (N-1) and Carbon (C-2, C-4, C-5) Positions

The imidazole ring in this compound presents several sites for substitution. The N-1 position is already occupied by a methyl group, which precludes further direct N-alkylation at this site without demethylation. However, the remaining carbon atoms (C-2, C-4, and C-5) and the exocyclic amino nitrogen are available for functionalization.

Electrophilic attack on the imidazole ring generally occurs at the C-4 and C-5 positions, which are electronically enriched. globalresearchonline.net The C-2 position is less reactive towards electrophiles due to the adjacent electron-donating amino group and the N-1 methyl group. Direct functionalization at the C-2 position often requires harsh conditions, such as the use of a strong base to generate a carbanion, followed by reaction with an electrophile. researchgate.net

Catalyst systems can provide high selectivity for N-arylation. For instance, palladium-catalyzed methods can achieve selective arylation of the primary amino group, while copper-catalyzed reactions can lead to arylation at the azole nitrogen (N-1), though this is not directly applicable to the already N-methylated title compound. nih.gov

Introduction of Diverse Functional Groups (e.g., Aryl, Benzyl, Ester, Nitro, Heterocyclic)

A wide array of functional groups can be introduced onto the imidazole scaffold, leading to derivatives with varied chemical properties.

Aryl Groups: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are effective for introducing aryl groups at the C-4 and C-5 positions, assuming prior halogenation of these positions. researchgate.net Direct C-H arylation is also a potential route. mdpi.com

Benzyl Groups: Benzyl groups can be introduced through various methods, including Friedel-Crafts type reactions under appropriate conditions, although this can be challenging on an electron-rich heterocycle.

Ester Groups: Ester functionalities can be installed, for example, by carboxylation of the imidazole ring followed by esterification.

Nitro Groups: Nitration of imidazoles typically occurs at the C-4 or C-5 position under acidic conditions. The specific position of nitration can be influenced by the existing substituents.

Heterocyclic Groups: The imidazole ring can be appended with other heterocyclic moieties to create complex structures. This can be achieved through coupling reactions where one heterocycle is functionalized with a leaving group (e.g., a halogen) and the other with a reactive group (e.g., a boronic acid).

Functional GroupMethod of IntroductionPosition(s)
ArylPalladium-catalyzed cross-couplingC-4, C-5
BenzylFriedel-Crafts alkylationC-4, C-5
EsterCarboxylation and esterificationC-4, C-5
NitroNitrationC-4, C-5
HeterocyclicCross-coupling reactionsC-4, C-5

Transformation of the Amino Group in N-Methyl-1H-imidazol-2-amine

The exocyclic amino group at the C-2 position is a key site for derivatization. Its nucleophilic nature allows for a variety of transformations.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to introduce a wide range of functional groups. nih.govnih.gov

Arylation: As mentioned, palladium-catalyzed N-arylation is a powerful method for selectively forming a C-N bond between the 2-amino group and an aryl halide. nih.gov This allows for the synthesis of 2-(arylamino)imidazoles.

Alkylation: While over-alkylation can be an issue, the 2-amino group can be alkylated using alkyl halides or other alkylating agents. nih.gov

ReactionReagentsProduct
AcylationAcyl chloride, anhydrideN-(1-methyl-1H-imidazol-2-yl)amide
ArylationAryl halide, Pd catalystN-aryl-1-methyl-1H-imidazol-2-amine
AlkylationAlkyl halideN-alkyl-1-methyl-1H-imidazol-2-amine

Formation of Complex Imidazole-Based Hybrid Molecules

This compound can serve as a valuable building block for the synthesis of more complex, hybrid molecules that incorporate multiple pharmacophores. urfu.ru The reactivity of both the imidazole ring and the amino group can be exploited to link this core to other molecular scaffolds.

For example, the 2-amino group can be used as a nucleophile to react with an electrophilic center on another molecule, forming a covalent bond. Alternatively, the imidazole ring can be functionalized with a group that can participate in a subsequent coupling reaction. The synthesis of hybrid molecules often involves multi-step sequences that strategically build complexity. mdpi.com

Structure-Reactivity Relationships and Synthetic Design Principles

The reactivity of this compound is governed by the interplay of its structural features. The electron-donating nature of both the N-methyl group and the 2-amino group enhances the electron density of the imidazole ring, making it more susceptible to electrophilic attack. globalresearchonline.net

Understanding these structure-reactivity relationships is crucial for designing synthetic strategies. For instance, the choice of catalyst can selectively direct a reaction to either the exocyclic amino group or the ring itself. nih.gov The steric hindrance provided by the N-methyl group can also influence the regioselectivity of reactions.

Advanced Applications in Synthetic Organic Chemistry and Materials Science

N-Methyl-1H-imidazol-2-amine Hydrochloride as a Building Block in Complex Molecule Synthesis

The 2-aminoimidazole skeleton, of which N-Methyl-1H-imidazol-2-amine is a prime example, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of natural products and synthetic compounds with diverse biological activities, including antibacterial, antifungal, and antiviral properties. researchgate.netresearchgate.net The synthesis of derivatives of this core structure is of considerable interest for the development of new therapeutic agents. longdom.org

A practical, multi-step synthetic route has been developed for a related compound, 1-methyl-4-phenyl-1H-imidazol-2-amine, highlighting the utility of this class of molecules as important pharmaceutical intermediates. researchgate.netresearchgate.net The synthesis involves a sequence of cyclization, hydrolysis, and methylation, a process that has been optimized for large-scale production. researchgate.netresearchgate.net This underscores the value of the N-methyl-2-aminoimidazole framework as a foundational component for constructing more complex, biologically active molecules. The hydrochloride salt of N-Methyl-1H-imidazol-2-amine provides a stable, water-soluble form that is convenient for use in various synthetic transformations.

Role of Imidazole (B134444) Derivatives as Catalysts and Ligands in Chemical Transformations

Imidazole derivatives are pivotal in the realm of catalysis, primarily through their function as precursors to N-heterocyclic carbene (NHC) ligands, which have revolutionized homogeneous catalysis.

N-Heterocyclic carbenes (NHCs) are a class of stable singlet carbenes that have become ubiquitous ligands in organometallic chemistry. uliege.be Their strong σ-donating properties and the stability of the resulting metal complexes make them superior to traditional phosphine (B1218219) ligands in many catalytic applications. scripps.edu The most common NHCs are derived from imidazolium (B1220033) or imidazolinium salts, which are deprotonated to yield the free carbene. uliege.bebeilstein-journals.org

The synthesis of these NHC precursors is, therefore, of significant practical importance. beilstein-journals.org this compound, after appropriate modification, can be envisioned as a precursor to a corresponding imidazolium salt. This salt could then be deprotonated to form an N-methylated NHC ligand. The electronic properties of the resulting NHC can be fine-tuned by altering the substituents on the imidazole ring, with the order of electron-donating power being benzimidazole (B57391) < imidazole < imidazoline (B1206853). scripps.edu These NHC ligands form robust bonds with a majority of transition metals, leading to highly active and stable catalysts. scripps.edu

NHC Precursor Type Method of NHC Generation Key Features
Imidazolium/Imidazolinium Salts Deprotonation with a strong base Most common route; often performed in situ. beilstein-journals.org
NHC·CO₂ Adducts Thermolysis Base-free generation of NHC.
Imidazolidine Adducts Thermolysis Another base-free method.
Ag(I)-NHC Complexes Transmetalation Serves as an NHC delivery agent. beilstein-journals.org

Beyond their role as NHC precursors, imidazole derivatives themselves can participate in and catalyze organic reactions. For instance, iridium(I) complexes bearing N,O-functionalized NHC ligands derived from imidazole have been shown to be effective catalysts for the N-methylation of amines using methanol (B129727) as a C1 source. acs.org In these systems, the presence of the NH unit within the imidazole ligand is crucial for catalytic activity. acs.org While direct catalytic applications of this compound are not extensively documented, its structural motifs are present in ligands that facilitate important transformations like the borrowing hydrogen methodology. acs.org

Imidazole Derivatives in the Synthesis of Polymers and Coordination Compounds

The imidazole moiety is a versatile component in the design of advanced materials, including polymers and coordination compounds, due to its excellent coordination properties. nih.gov

Imidazole and its derivatives are widely used as ligands to construct coordination polymers and metal-organic frameworks (MOFs). rsc.org The nitrogen atoms in the imidazole ring act as excellent donors for metal ions, leading to the formation of stable and diverse structural motifs. rsc.org For example, novel coordination polymers have been synthesized using 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene as a ligand in conjunction with various metal ions like Zn(II) and Cu(II). mdpi.com These materials exhibit interesting properties such as fluorescence and have potential applications in sensing and catalysis. mdpi.com N-Methyl-1H-imidazol-2-amine, with its multiple nitrogen atoms, has the potential to act as a chelating or bridging ligand in the formation of such coordination compounds.

In polymer science, the incorporation of imidazole rings into polymer backbones can significantly influence the material's properties. For instance, poly(benzimidazole imide)s (PBIIs) are known for their high thermal stability. However, the N-H group in the benzimidazole unit can lead to high water absorption. rsc.org By synthesizing N-phenyl substituted poly(benzimidazole imide), the water absorption was significantly reduced while maintaining high thermal stability. rsc.org This suggests that polymers synthesized using N-methylated imidazole derivatives like N-Methyl-1H-imidazol-2-amine could exhibit lower water affinity, a desirable property in many applications. rsc.org

Mechanistic Insights into Corrosion Inhibition by Imidazoline Compounds

Imidazoline and imidazole derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. dntb.gov.ua Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process.

The mechanism of corrosion inhibition involves the interaction of the inhibitor molecule with the metal surface. The imidazole ring, with its π-electrons and lone pair electrons on the nitrogen atoms, plays a crucial role in this process. The inhibitor molecules can be adsorbed on the metal surface through:

Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

Chemisorption: Formation of a coordinate bond between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the metal atoms.

The adsorption of these molecules on the metal surface blocks the active sites for corrosion and forms a hydrophobic layer that repels water and corrosive species. sche-eg.org The structure of the inhibitor, including the nature of substituents on the imidazole ring, influences its inhibition efficiency. For instance, increasing the length of a hydrophobic alkyl chain can enhance the protective barrier. sche-eg.org While specific studies on this compound are limited, its structural features suggest it would function as a corrosion inhibitor through a similar adsorption mechanism.

Factors Influencing Corrosion Inhibition Description
Electron Density on Nitrogen Atoms Higher electron density facilitates stronger coordination with the metal surface.
π-Electrons of the Imidazole Ring Participate in the adsorption process, enhancing the stability of the protective film.
Substituents on the Ring Can influence the electronic properties and steric factors affecting adsorption.
Hydrophobic Groups Form a barrier against corrosive media. sche-eg.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-Methyl-1H-imidazol-2-amine hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include cyclization using catalysts (e.g., palladium or copper salts) and temperature-controlled environments (e.g., 60–100°C). Solvent choice (e.g., dimethylformamide or dichloromethane) is critical to minimize side reactions and improve yield. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve high purity (>95%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are standard for structural confirmation. Infrared (IR) spectroscopy helps identify functional groups (e.g., amine and imidazole rings). For electronic properties, UV-Vis spectroscopy and density functional theory (DFT) calculations (e.g., B3LYP functional) can predict absorption spectra and molecular orbital interactions .

Q. What are the solubility and stability considerations for handling this compound in aqueous and organic media?

  • Methodological Answer : The hydrochloride salt enhances water solubility but may hydrolyze under strongly acidic/basic conditions. Stability tests (e.g., thermal gravimetric analysis, TGA) suggest storage at 2–8°C in inert atmospheres. Solubility in polar aprotic solvents (e.g., DMSO) is preferred for biological assays .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental data for this compound?

  • Methodological Answer : DFT calculations (e.g., using Gaussian or ORCA software) can model reaction mechanisms or electronic properties, providing insights into conflicting experimental results. For crystallographic data inconsistencies, refinement tools like SHELXL or Olex2 improve structural accuracy by resolving electron density ambiguities .

Q. What strategies are effective in designing analogs of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer : Introduce substituents at the imidazole nitrogen or methylamine group to modulate steric/electronic effects. Use QSAR models to predict bioactivity changes. For example, fluorination at the methyl group (as in 1-(2-Fluoroethyl)-1H-imidazol-4-amine hydrochloride) enhances metabolic stability, which can be validated via enzyme inhibition assays .

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Re-evaluate assay conditions (e.g., pH, buffer composition) to ensure reproducibility. Cross-validate using orthogonal methods:

  • In vitro : Compare enzyme inhibition (IC₅₀) across multiple assays (e.g., fluorescence vs. radiometric).
  • In silico : Dock the compound into target protein structures (PDB) to identify binding mode variations.
    Contradictions may arise from impurities; HPLC-MS purity checks (>98%) are essential .

Q. What advanced techniques are recommended for studying its interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k_d) to receptors.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM/X-ray crystallography : Resolve binding conformations at atomic resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.